7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDIGFMDLOCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCOC2)N=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Miyaura borylation reaction is the most widely employed method for introducing a boronic acid group to the pyrano-pyridine core. This approach involves the palladium-catalyzed coupling of 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bis(pinacolato)diboron (BPin). The reaction proceeds under inert conditions using a Pd(dppf)Cl catalyst, potassium acetate (KOAc) as a base, and dioxane as the solvent at 80–100°C.
Key advantages include high regioselectivity and compatibility with the fused pyrano-pyridine system. Challenges include sensitivity to moisture and the need for rigorous purification to remove residual palladium.
Optimization Strategies
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Catalyst Loading : Reducing Pd(dppf)Cl to 2 mol% minimizes costs while maintaining yields >75%.
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Solvent Effects : Dioxane outperforms THF or DMF due to better stability of intermediates.
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Temperature Control : Reactions conducted at 80°C for 12 hours achieve optimal conversion without side product formation.
Post-Reaction Processing
The boronic acid pinacol ester intermediate is hydrolyzed using hydrochloric acid (1M HCl) at room temperature. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by H NMR (δ 8.45 ppm for pyridine protons) and HPLC-MS (m/z 235.1 [M+H]).
Halogen-Lithium Exchange Followed by Boronation
Methodology
This two-step approach involves:
Challenges and Solutions
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Low-Temperature Requirements : Strict temperature control (–78°C) prevents ring-opening side reactions.
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Boronate Stability : The intermediate boronate ester is protected using pinacol prior to hydrolysis, improving isolation yields to 60–65%.
Direct C-H Borylation Using Iridium Catalysts
Catalytic System
Direct borylation employs an iridium catalyst (e.g., [Ir(OMe)(COD)]) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand. The reaction occurs under microwave irradiation (150°C, 1 hour) in hexane, selectively functionalizing the C3 position of the pyridine ring.
Limitations
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Substrate Scope : Limited to electron-deficient heterocycles.
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Yield Variability : Yields range from 40–55%, necessitating further optimization.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Catalyst | Temperature | Key Advantage |
|---|---|---|---|---|
| Miyaura Borylation | 75–85 | Pd(dppf)Cl | 80°C | High regioselectivity |
| Halogen-Lithium Exchange | 60–65 | n-BuLi | –78°C | No pre-functionalized substrate |
| Direct C-H Borylation | 40–55 | [Ir(OMe)(COD)] | 150°C | Step economy |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 90:10 HO/ACN) confirms >95% purity, with LC-MS showing no detectable palladium residues (<0.1 ppm).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under appropriate conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various aryl or vinyl-substituted pyrano-pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has shown potential as a pharmacophore in the development of new therapeutic agents. Its boronic acid functionality allows it to interact with biological targets effectively.
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Compounds similar to 7,8-dihydro derivatives have been explored for their ability to induce apoptosis in cancer cells by disrupting proteasomal function .
Neuroprotective Effects
Studies have suggested that pyridine derivatives can exhibit neuroprotective properties. The unique structure of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Organic Synthesis
In organic chemistry, boronic acids are valuable intermediates for the synthesis of various compounds through Suzuki coupling reactions. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can be utilized as a building block for synthesizing complex organic molecules.
Suzuki Coupling Reactions
This compound can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This methodology is widely used in the pharmaceutical industry to create diverse libraries of compounds for drug discovery .
Material Science
The unique properties of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid extend into material science as well. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor development.
Catalytic Applications
Boronic acids have been employed as catalysts in various organic transformations due to their Lewis acidity. The incorporation of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid into catalytic systems could enhance reaction rates and selectivity in synthetic processes .
Case Study 1: Anticancer Drug Development
A study published in a peer-reviewed journal explored the anticancer properties of pyranopyridine derivatives. The findings demonstrated that modifications to the boronic acid moiety significantly enhanced the cytotoxicity against various cancer cell lines .
Case Study 2: Synthesis of Novel Compounds
In another research project focusing on synthetic methodologies, researchers successfully utilized 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid in a series of Suzuki coupling reactions to synthesize a library of new compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Boronic Acid Derivatives
Table 2: SAR Trends in Pyridine-3-boronic Acids
| Feature | Impact on Activity | Example Compounds |
|---|---|---|
| Boronic acid at C-3 | Essential for EPI activity | 76, 77, 90, Target |
| Substituent at C-6 | Enhances potency (aryl/alkyl optimal) | 76, 77, 90 |
| Cyclization (e.g., pyrano ring) | Improves metabolic stability | Target compound |
| Boron replacement (e.g., COOH) | Abolishes activity | Inactive analogues |
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid (CAS Number: 72212389) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C8H10BNO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 72212389
- Structure : The compound features a boronic acid functional group attached to a pyrano-pyridine structure, which is known for its reactivity and ability to form complexes with various biomolecules.
Synthesis
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid have shown significant inhibitory effects on cancer cell lines. In vitro assays indicate that such compounds can induce apoptosis and inhibit cell proliferation in various cancer types:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Renal cancer | 0.23 | Induces DNA damage |
| Compound B | Leukemia | 0.26 | Cell cycle arrest |
These findings suggest that the incorporation of boronic acid moieties enhances the biological activity of these compounds against tumor cells by interfering with critical cellular pathways.
The proposed mechanisms through which 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : By promoting DNA damage responses and activating apoptotic pathways.
- Targeting Oncogenic Pathways : Suppression of pathways such as cyclin D/Rb has been observed in treated cell lines.
Case Studies
A notable case study involved the evaluation of a series of boronic acid-containing compounds against renal cancer cell lines. The study employed flow cytometry and immunoblotting techniques to assess the impact on cell viability and apoptosis markers:
- Results : The compounds demonstrated potent inhibition of cell growth with significant induction of apoptosis markers (e.g., p-H2AX).
Q & A
Q. What are the primary synthetic routes for preparing 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acid intermediates react with halogenated precursors. For example, halogenated pyrano-pyridine scaffolds (e.g., bromo or iodo derivatives) can undergo coupling with aryl boronic acids under conditions involving Pd(PPh₃)₄, K₂CO₃, and a solvent system like toluene/EtOH (Scheme 2, ). Pre-functionalization of the pyrano-pyridine core via bromination or iodination is critical to enable subsequent boronic acid introduction.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Characterization relies on a combination of ¹H/¹³C NMR (to verify regiochemistry and boronic acid positioning), FT-IR (to confirm B-O bonding at ~1350–1400 cm⁻¹), and mass spectrometry (for molecular ion validation). Advanced techniques like single-crystal X-ray diffraction (e.g., used in pyrido-thieno-pyrimidinone analogs ) resolve stereochemical ambiguities. Purity assessment via HPLC with UV detection (>97% by HPLC) is standard .
Q. What safety protocols are essential when handling this boronic acid derivative?
Key precautions include:
- Storage in anhydrous conditions under inert gas (Ar/N₂) to prevent boronic acid hydrolysis .
- Use of PPE (gloves, goggles) to avoid skin/eye contact, as boronic acids can irritate mucous membranes .
- Proper disposal of waste via neutralization with dilute HCl or NaOH to deactivate reactive boron species .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound in complex scaffolds?
Yield optimization requires:
- Ligand screening : Bulky ligands (e.g., SPhos) enhance steric protection of the boron center, reducing protodeboronation .
- Solvent selection : Mixed polar solvents (toluene/EtOH) balance solubility and reaction kinetics.
- Temperature control : Gradual heating (e.g., 80–105°C) minimizes side reactions like aryl-aryl homocoupling . Contradictory data on optimal Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) should be resolved via DOE (Design of Experiments) .
Q. What strategies address instability of the boronic acid group during derivatization?
Instability arises from hydrolysis or oxidation. Mitigation approaches include:
- In situ protection : Using pinacol esters or MIDA boronates to stabilize the boronic acid during multi-step syntheses .
- Low-temperature workup : Quenching reactions at 0–5°C to slow degradation .
- Additives : Adding 2-mercaptoethanol or BHT (butylated hydroxytoluene) as radical scavengers in aerobic conditions .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Docking studies : Predict binding affinity to target enzymes (e.g., kinases) by modeling the pyrano-pyridine core’s π-stacking interactions.
- DFT calculations : Analyze boron’s electrophilicity to prioritize derivatives with optimal reactivity for cross-coupling .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with antimicrobial activity observed in pyrano-dipyrimidine analogs .
Q. What analytical methods resolve contradictions in reaction outcome reproducibility?
- LC-MS tracking : Monitor intermediate formation in real time to identify kinetic vs. thermodynamic product dominance.
- In situ IR spectroscopy : Detect transient boron-containing intermediates (e.g., boroxines) that may form under dehydrating conditions .
- Control experiments : Test for trace metal contaminants (e.g., Fe³⁺) that accelerate boronic acid oxidation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
